molecular formula C6H10O3 B8312901 (S)-2-hydroxy-4-methyl-3-pentenoic acid

(S)-2-hydroxy-4-methyl-3-pentenoic acid

Cat. No.: B8312901
M. Wt: 130.14 g/mol
InChI Key: ZTQAUTFFPBSHFN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxy-4-methyl-3-pentenoic acid is a high-purity, chiral chemical compound designed for research applications. It belongs to a class of unsaturated hydroxy acids that serve as versatile intermediates in organic synthesis . The molecule features both a stereogenic center and a double bond, making it a valuable precursor for synthesizing more complex, optically active molecules. Its structure is analogous to other pentenoic acid derivatives known to be used in catalytic processes and as intermediates for fine chemicals . Researchers can employ this compound in the development of novel pharmaceuticals, agrochemicals, and as a chiral ligand or scaffold in asymmetric synthesis. The conjugated system allows for further functionalization, such as Diels-Alder reactions or hydrogenation, to create saturated chiral hydroxy acids . The (S)-enantiomer provides a specific three-dimensional structure crucial for studying stereoselective biological interactions or creating enantiomerically pure products. (S)-2-hydroxy-4-methyl-3-pentenoic acid is provided for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(2S)-2-hydroxy-4-methylpent-3-enoic acid

InChI

InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h3,5,7H,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

ZTQAUTFFPBSHFN-YFKPBYRVSA-N

Isomeric SMILES

CC(=C[C@@H](C(=O)O)O)C

Canonical SMILES

CC(=CC(C(=O)O)O)C

Origin of Product

United States

Scientific Research Applications

Flavoring Agent in Food Industry

One of the primary applications of (S)-2-hydroxy-4-methyl-3-pentenoic acid is as a flavoring agent. It is utilized in the formulation of food products to impart fruity flavors, particularly those resembling berry fruits. The compound can be synthesized into esters that enhance the organoleptic properties of consumables such as:

  • Beverages
  • Confectioneries
  • Dairy products

The patent literature indicates that mixtures containing over 50% of alkyl-2-methyl-cis-3-pentenoates, derived from (S)-2-hydroxy-4-methyl-3-pentenoic acid, are effective in altering the flavor profiles of various foodstuffs . These compounds can be used to create more appealing flavors in products like chewing gums and medicinal formulations.

Pharmaceutical Applications

(S)-2-hydroxy-4-methyl-3-pentenoic acid has also been investigated for its potential pharmaceutical applications. It has been noted for its role in synthesizing biologically active compounds, particularly amino acids and derivatives that exhibit:

  • Antioxidant properties
  • Antimicrobial activity

Research indicates that derivatives of this compound can be synthesized to produce thioester and mercaptan addition products, which are crucial in the synthesis of amino acids such as methionine . These derivatives have shown promise in enhancing the efficacy of drugs due to their biological activities.

Biochemical Research

In biochemical research, (S)-2-hydroxy-4-methyl-3-pentenoic acid serves as a substrate for various enzymatic reactions. Its structural properties make it suitable for studies involving:

  • Metabolic pathways : Understanding how this compound participates in metabolic processes can provide insights into disorders such as maple syrup urine disease, where similar hydroxy acids are implicated .
  • Mechanistic studies : The compound's reactivity with other molecules allows researchers to explore mechanisms of action in enzymatic catalysis and organic synthesis.

Case Studies

Several case studies highlight the utility of (S)-2-hydroxy-4-methyl-3-pentenoic acid:

Case Study 1: Flavor Enhancement

A study demonstrated that incorporating alkyl esters derived from (S)-2-hydroxy-4-methyl-3-pentenoic acid into fruit-flavored beverages significantly improved consumer acceptance scores compared to control samples . This case underscores the compound's effectiveness as a flavor enhancer.

Case Study 2: Antimicrobial Activity

Research on derivatives synthesized from (S)-2-hydroxy-4-methyl-3-pentenoic acid revealed potent antimicrobial properties against various bacterial strains. In vitro tests showed that these derivatives exhibited activity comparable to standard antibiotics like ciprofloxacin .

Chemical Reactions Analysis

Chemical Reactions Involving (S)-2-hydroxy-4-methyl-3-pentenoic acid

(S)-2-hydroxy-4-methyl-3-pentenoic acid participates in several chemical reactions that are crucial for its applications in organic synthesis and potential pharmaceutical uses:

Esterification

Esterification is one of the primary reactions involving (S)-2-hydroxy-4-methyl-3-pentenoic acid. This reaction typically requires an acid catalyst and heat to drive the reaction towards completion. The general reaction can be represented as follows:

RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}

Where RCOOH represents the carboxylic acid component and R'OH represents the alcohol component.

Isomerization

Isomerization reactions are also significant for (S)-2-hydroxy-4-methyl-3-pentenoic acid, allowing for the conversion of cis-trans isomers under specific catalytic conditions. For instance, zinc chloride/acetic acid solutions can facilitate these transformations at controlled temperatures .

Biological Interactions

Research indicates that compounds similar to (S)-2-hydroxy-4-methyl-3-pentenoic acid can influence metabolic pathways and cellular functions by interacting with enzyme systems. These interactions are essential for understanding its role in biological systems and potential therapeutic applications.

Characterization Techniques

To elucidate the structure and purity of (S)-2-hydroxy-4-methyl-3-pentenoic acid, various spectroscopic methods are employed:

  • Nuclear Magnetic Resonance (NMR) : This technique provides detailed information about the molecular structure and dynamics.

  • Infrared Spectroscopy (IR) : Used to identify functional groups within the compound.

Table 2: Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation
Infrared Spectroscopy (IR)Functional group identification

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-hydroxy-4-methyl-3-pentenoic acid can be compared to related hydroxy acids, focusing on positional isomerism, stereochemistry, and saturation states. Key analogs include:

Structural Isomers and Saturation Effects
Compound Name Hydroxy Position Methyl Position Double Bond Position Saturation Molecular Formula Key Properties
(S)-2-Hydroxy-4-methyl-3-pentenoic acid C2 C4 C3-C4 Unsaturated C₆H₁₀O₃ Higher reactivity due to double bond; lower melting point
(R)-2-Hydroxy-4-methylpentanoic acid C2 C4 None Saturated C₆H₁₂O₃ Higher melting point; increased steric hindrance at C4
3-Hydroxy-2-methylpentanoic acid C3 C2 None Saturated C₆H₁₂O₃ Altered hydrogen bonding; possible intramolecular interactions
2-Methyl-4-pentenoic acid None C2 C4-C5 Unsaturated C₆H₁₀O₂ Lacks hydroxyl group; higher lipophilicity

Key Observations :

  • Saturation: The unsaturated backbone in (S)-2-hydroxy-4-methyl-3-pentenoic acid enhances electrophilicity at C3-C4, enabling reactions like hydrogenation or Michael additions. Saturated analogs (e.g., (R)-2-hydroxy-4-methylpentanoic acid) exhibit greater conformational rigidity and higher melting points .
Stereochemical Comparisons

The (S)-configuration at C2 distinguishes the target compound from its (R)-enantiomer. For example:

  • (R)-2-Hydroxy-4-methylpentanoic acid: The (R)-configuration may lead to divergent biological activity, as enzymes often exhibit enantioselectivity. For instance, the (S)-form could show higher affinity for specific metabolic pathways or receptor binding .
  • Synthetic Implications : Stereocontrol during synthesis (e.g., asymmetric catalysis or chiral auxiliaries) is critical to avoid racemization, as seen in methods for analogous compounds using thionyl chloride and benzene .
Physicochemical Properties
Property (S)-2-Hydroxy-4-methyl-3-pentenoic acid (R)-2-Hydroxy-4-methylpentanoic acid 3-Hydroxy-2-methylpentanoic acid
Molecular Weight (g/mol) 130.14 132.16 132.16
Water Solubility Moderate (due to polar hydroxyl) Moderate Higher (C3 hydroxyl)
Log P ~0.5 (estimated) ~0.7 ~0.3
Acidity (pKa) ~3.1 (carboxylic acid) ~3.1 ~3.5

Notes:

  • The target compound’s C2 hydroxyl proximity to the carboxylic acid group may enhance intramolecular hydrogen bonding, slightly lowering its pKa compared to 3-hydroxy-2-methylpentanoic acid .
  • The unsaturated backbone reduces log P relative to saturated analogs, impacting membrane permeability in biological systems.

Q & A

Q. What are the optimal synthetic routes for (S)-2-hydroxy-4-methyl-3-pentenoic acid, and how can stereochemical purity be ensured?

  • Methodological Answer : Multi-step synthesis involving hydrogenation, esterification, and chiral resolution is commonly employed. For example:

Step 1 : Use palladium-catalyzed hydrogenation to reduce double bonds in precursors (e.g., 3-pentenoic acid derivatives) .

Step 2 : Introduce hydroxyl groups via Sharpless epoxidation or enzymatic resolution to achieve (S)-configuration .

Step 3 : Purify intermediates using chiral chromatography (e.g., Chiralpak® AD-H column) to ensure >97% enantiomeric excess .

  • Key Reagents : Pd/C, chiral amines (e.g., (R)-α-methoxyphenylacetic acid derivatives) .
  • Validation : Confirm stereochemistry via polarimetry and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR coupling constants .

Q. Which analytical techniques are most reliable for characterizing (S)-2-hydroxy-4-methyl-3-pentenoic acid?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Technique Parameters Purpose
HPLC Chiral stationary phase (CSP), 90:10 hexane:isopropanolEnantiomeric purity
NMR 1H^{1}\text{H} (400 MHz), 13C^{13}\text{C} (100 MHz)Structural confirmation of hydroxyl and methyl groups
MS ESI-MS, m/z calculated for C6_6H10_{10}O3_3: 130.06Molecular ion validation
  • Note : Cross-validate with IR spectroscopy (O-H stretch at 3200–3500 cm1^{-1}) and melting point analysis .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., solubility, boiling point)?

  • Methodological Answer :
  • Step 1 : Replicate experiments under standardized conditions (e.g., 25°C for solubility tests in H2_2O, EtOH) .
  • Step 2 : Compare with computational predictions (e.g., ESOL Log S for solubility) .
  • Step 3 : Resolve discrepancies using high-purity samples (>99%) and controlled humidity (e.g., 40% RH) .
  • Example : If boiling point varies, verify via differential scanning calorimetry (DSC) under inert atmosphere .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the synthesis of (S)-2-hydroxy-4-methyl-3-pentenoic acid?

  • Methodological Answer :
  • Strategy 1 : Use low-temperature reaction conditions (−20°C) to minimize racemization during ester hydrolysis .
  • Strategy 2 : Employ protecting groups (e.g., tert-butyldimethylsilyl ether) for hydroxyl groups to prevent undesired configuration changes .
  • Validation : Monitor reaction progress via in-situ FTIR for real-time tracking of functional groups .

Q. How can computational modeling optimize the reaction pathways for this compound?

  • Methodological Answer :
  • Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict transition states and activation energies for key steps (e.g., hydroxylation) .
  • Step 2 : Simulate enantioselectivity using molecular docking with chiral catalysts (e.g., Ru-BINAP complexes) .
  • Outcome : Predict regioselectivity in multi-step syntheses with <5% error margin compared to experimental yields .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodological Answer :
  • Design 1 : Use flow chemistry to enhance mixing efficiency and reduce side reactions (e.g., dimerization) .
  • Design 2 : Optimize catalyst loading (e.g., 0.5 mol% Pd/C) and solvent polarity (e.g., THF vs. DMF) via Design of Experiments (DoE) .
  • Data Analysis : Apply response surface methodology (RSM) to identify critical factors (temperature, pH) .

Q. How do researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Approach 1 : Normalize bioassay conditions (e.g., cell line viability, incubation time) to eliminate variability .
  • Approach 2 : Use tandem MS/MS to confirm compound integrity post-assay, ruling out degradation .
  • Case Study : If SAR contradicts, re-evaluate using isothermal titration calorimetry (ITC) to measure binding affinities .

Safety and Best Practices

Q. What safety protocols are critical when handling (S)-2-hydroxy-4-methyl-3-pentenoic acid in the lab?

  • Methodological Answer :
  • Protocol 1 : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .
  • Protocol 2 : Store samples in amber vials at −20°C to prevent photodegradation .
  • Emergency Measures : Provide eyewash stations and neutralize spills with 10% NaHCO3_3 .

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